N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide
Description
The compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core, an azetidine (4-membered nitrogen-containing ring), and a 2-chlorophenylacetamide moiety. The triazolo-pyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-22(17(25)8-12-4-2-3-5-14(12)18)13-9-23(10-13)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,13H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZMLCWVFDVLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tumor and anti-microbial activities, as well as its mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 353.81 g/mol. Its structure features a triazolo-pyridazine moiety, which is significant for its biological activity.
1. Anti-tumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anti-cancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the compound may inhibit cell proliferation effectively in vitro and could be further explored for its potential as an anti-cancer agent .
2. Anti-microbial Activity
The compound's triazolo-pyridazine framework has been associated with anti-microbial properties, particularly against Mycobacterium tuberculosis. Research indicates that related compounds exhibit significant inhibitory concentrations against this pathogen.
| Compound | Pathogen | IC50 (µM) |
|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 |
| 6e | Mycobacterium tuberculosis | 2.18 |
These findings highlight the potential of this compound in the development of new anti-tubercular agents .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Case Studies
In one notable study, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The most promising derivative exhibited an IC50 value comparable to established drugs like Foretinib, indicating its potential as a lead compound for further development .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of triazolo-pyridazine derivatives, including compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide, in targeting cancer cells. For instance, a series of triazolo-pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compounds demonstrated IC50 values ranging from 1.06 to 2.73 μM against these cell lines, indicating strong anti-cancer potential .
Anti-Tubercular Activity
Another area of application for this compound is in the fight against tuberculosis (TB). Research has focused on developing derivatives that can effectively inhibit Mycobacterium tuberculosis. In one study, several novel substituted compounds were synthesized and evaluated for their anti-tubercular activity, with some exhibiting IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The efficacy of these compounds suggests that triazolo-pyridazine derivatives may serve as leads for new anti-TB drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the triazole and pyridazine rings can significantly affect biological activity. For example:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | -Cl | 1.06 | High |
| Compound B | -F | 1.23 | Moderate |
| Compound C | -CH3 | 2.73 | Low |
This table illustrates how different substituents influence the potency of similar compounds against cancer cell lines.
Synthetic Pathways and Derivation
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic route often includes:
- Formation of the triazolo-pyridazine core through cyclization reactions.
- Introduction of azetidine and chlorophenyl groups via nucleophilic substitution.
- Methylation to achieve the final acetamide structure.
This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Conclusion and Future Directions
The compound this compound shows promise in various therapeutic applications, particularly in oncology and infectious disease treatment. Future research should focus on further optimizing the structure for enhanced efficacy and reduced toxicity while exploring additional biological targets.
Case Study: Triazole Derivatives in Cancer Therapy
A research group synthesized a series of triazole derivatives and evaluated their effects on tumor growth in vivo using mouse models. The study reported a significant reduction in tumor size with specific derivatives showing enhanced selectivity towards cancerous tissues compared to normal cells.
Case Study: Anti-Tubercular Screening
In another study focusing on anti-tubercular agents, researchers screened a library of compounds derived from triazolo-pyridazine scaffolds against Mycobacterium tuberculosis. The lead compounds were subjected to further optimization based on their SAR profiles to improve their potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridazine Cores
Several compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents and ring systems:
Key Observations :
- Ring Systems: The azetidine in the target compound contrasts with the pyrrolidine in 3ab and the pyrazole in (E)-4b .
- Substituent Effects : The 2-chlorophenyl group in the target compound enhances lipophilicity compared to the trifluoromethyl group in 3ab, which may alter metabolic stability . The methyl group in C1632 could reduce steric hindrance compared to bulkier substituents .
Pharmacologically Relevant Analogues
- The absence of a triazolo-pyridazine core distinguishes it from the target compound but highlights structural diversity in acetamide-containing pharmaceuticals .
- Patent Compounds (): Include sulfonamide and pyrrolo-triazolo-pyrazine moieties.
Heterocycle Core Modifications
Discussion of Structural and Functional Divergence
The target compound’s unique combination of azetidine and 2-chlorophenylacetamide distinguishes it from analogues. Compared to (E)-4b and C1632, its compact azetidine ring may improve bioavailability by reducing metabolic degradation . However, the lack of trifluoromethyl or sulfonamide groups (as in 3ab or patent compounds) could limit its potency in specific targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling azetidine intermediates with triazolopyridazine cores. Key steps include:
- Cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazole ring .
- Amidation or alkylation reactions to introduce the 2-(2-chlorophenyl)acetamide moiety under inert atmospheres (e.g., nitrogen) .
- Solvents like dimethylformamide (DMF) or dichloromethane, with bases such as sodium hydride, are critical for regioselectivity .
- Optimization : Reaction monitoring via HPLC or TLC ensures purity (>95%). Temperature control (40–80°C) minimizes side reactions .
Q. How can researchers characterize the structural features of this compound to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., azetidine N-methyl group and chlorophenyl protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak) .
- X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the triazole and pyridazine rings .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In Vitro Screening :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
- Cell viability assays (MTT or ATP-luciferase) in cancer cell lines to assess antiproliferative activity .
- Dose-Response Studies : IC₅₀ determination with concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can computational methods be applied to predict binding modes and optimize target interactions?
- Approach :
- Molecular Docking (AutoDock Vina) : Model interactions with proteins (e.g., kinases) using crystal structures from the PDB .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Troubleshooting :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Off-Target Profiling : Screen against panels of unrelated enzymes/receptors to rule out nonspecific effects .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- SAR Insights :
- The 2-chlorophenyl group enhances hydrophobic interactions but may reduce solubility. Substitution with fluorophenyl improves metabolic stability .
- Methylation of the azetidine nitrogen increases bioavailability by reducing polarity .
- Experimental Validation : Synthesize analogs (e.g., 2-fluorophenyl or pyridinyl derivatives) and compare IC₅₀ values .
Q. What advanced techniques are used to study pharmacokinetic properties and ADMET profiles?
- ADMET Profiling :
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
- In Vivo PK : Rodent studies with LC-MS/MS quantification of plasma levels over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
